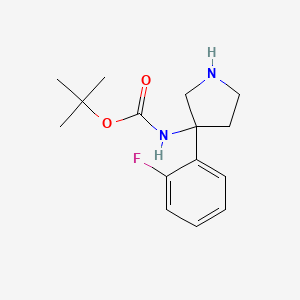
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position, with an additional hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride typically involves the chlorination of 3-methylpyridazine followed by carboxylation. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the resulting product is then treated with carbon dioxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and carboxylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-methylpyridazine-4-carboxylic acid and 6-thio-3-methylpyridazine-4-carboxylic acid.
Oxidation Reactions: Products include 6-chloro-3-carboxypyridazine-4-carboxylic acid and 6-chloro-3-formylpyridazine-4-carboxylic acid.
Reduction Reactions: Products include 6-chloro-3-methylpyridazine-4-methanol.
Applications De Recherche Scientifique
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymatic pathways, leading to its potential therapeutic effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the carboxylic acid group.
6-Chloro-4-methylpyridazin-3-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6Cl2N2O2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |
Clé InChI |
ZFAXVQSOJYHVFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1C(=O)O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)










